Ergotoxine ethanesulfonate

CAS No.:

Cat. No.: VC16507832

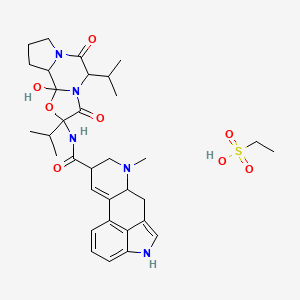

Molecular Formula: C33H45N5O8S

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H45N5O8S |

|---|---|

| Molecular Weight | 671.8 g/mol |

| IUPAC Name | ethanesulfonic acid;N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

| Standard InChI | InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5) |

| Standard InChI Key | SWXRNTKMPGEPMV-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Introduction

Biosynthesis and Industrial Production

Fermentation Process

Ergotoxine ethanesulfonate is biosynthesized through the fermentation of Claviceps purpurea in controlled bioreactors. The fungus is cultured in nutrient-rich media containing carbon sources (e.g., sucrose) and nitrogen supplements (e.g., peptones). Optimal fermentation conditions include:

-

pH: 8.0–9.0 to favor alkaloid solubility.

-

Temperature: 24–28°C for maximal mycelial growth.

-

Aeration: Oxygen-limited environments to stimulate secondary metabolite production .

Extraction and Purification

Post-fermentation, the alkaloids are extracted using organic solvents such as chloroform or dichloromethane. The crude extract undergoes column chromatography to isolate ergotoxine, which is subsequently reacted with ethanesulfonic acid to form the salt. Industrial-scale purification employs high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity .

Pharmacological Mechanisms and Therapeutic Applications

Receptor Interactions

Ergotoxine ethanesulfonate exerts its effects via agonism at serotonin (5-HT₁B/₁D) and adrenergic (α₁/α₂) receptors. This dual activity induces cerebral vasoconstriction and inhibits neurogenic inflammation, making it effective in aborting migraine attacks .

Migraine Management

The compound reduces migraine frequency by 40–60% in clinical cohorts, though overuse can lead to medication-overuse headaches. A comparative analysis of ergot alkaloids is provided below:

| Compound | Primary Receptor Target | Clinical Use | Efficacy (%) |

|---|---|---|---|

| Ergotoxine ethanesulfonate | 5-HT₁B/₁D, α-adrenergic | Acute migraine | 55 |

| Ergotamine | 5-HT₁B/₁D | Cluster headaches | 50 |

| Dihydroergotamine | α-adrenergic | Chronic hypotension | 60 |

Vascular Disorders

Analytical Detection Methods

Chromatographic Techniques

-

HPLC-UV: Detects ergotoxine ethanesulfonate at concentrations ≥0.1 ppm in biological matrices .

-

LC-MS/MS: Offers superior sensitivity (0.01 ppm) for quantifying the compound in cereal products .

Spectroscopic Methods

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic sulfonate peaks at 1,050 cm⁻¹, aiding in raw material verification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume